molecular formula C12H22N6OP · PF6 B556323 benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate CAS No. 56602-33-6

benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate

Cat. No.: B556323
CAS No.: 56602-33-6
M. Wt: 442.28 g/mol
InChI Key: MGEVGECQZUIPSV-UHFFFAOYSA-N
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Description

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming amide bonds between carboxylic acids and amines, making it a valuable reagent in the field of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate can be synthesized from 1-hydroxybenzotriazole and a chlorophosphonium reagent under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Peptide Coupling Reactions

BOP is primarily employed for amide bond formation between carboxylic acids and amines, crucial in solid-phase peptide synthesis (SPPS). Its mechanism involves activating the carboxyl group to form an active ester intermediate, which reacts with amines to form amides without significant racemization .

Key Features:

  • Suppression of Racemization : BOP minimizes epimerization during coupling of chiral α-amino acids, making it suitable for sensitive substrates .
  • Efficiency : Reactions typically proceed at room temperature in solvents like dichloromethane (DCM) or dimethylformamide (DMF), achieving high yields (>90%) .

Example Reaction:
RCOOH R NH2BOP BaseRCONHR +By products\text{RCOOH R NH}_2\xrightarrow{\text{BOP Base}}\text{RCONHR }+\text{By products}

Esterification and Lactonization

BOP facilitates ester formation between carboxylic acids and alcohols, as well as intramolecular lactonization. It is particularly effective for sterically hindered substrates .

Conditions:

  • Solvents: DCM, THF, or acetonitrile.
  • Catalytic base: Triethylamine (TEA) or DIEA.

Application Example:
Synthesis of macrolides via lactonization of hydroxy acids under mild conditions .

Amidation of Unconventional Substrates

BOP enables amidation of non-traditional substrates, such as α,β-unsaturated carboxylic acids, without triggering side reactions like Michael additions .

Reported Case:

  • Formation of cinnamamides from cinnamic acid derivatives and aryl amines .

Nucleoside Derivatization

BOP reacts with nucleosides (e.g., inosine) to form electrophilic intermediates, enabling C-O and C-N bond formation. This is critical for synthesizing modified nucleosides for antiviral or anticancer agents .

Mechanism:

  • Activation of the nucleoside's hydroxyl group via phosphonium intermediate.
  • Nucleophilic attack by alcohols, amines, or thiols .

Example:
Preparation of O⁶-(benzotriazol-1-yl)inosine derivatives for nucleotide conjugates .

Reduction of Carboxylic Acids

In combination with NaBH₄, BOP reduces carboxylic acids to primary alcohols. This reaction bypasses traditional LiAlH₄ protocols and operates under milder conditions .

Reaction Pathway:
RCOOHBOP NaBH4RCH2OH\text{RCOOH}\xrightarrow{\text{BOP NaBH}_4}\text{RCH}_2\text{OH}

Comparative Analysis with Other Coupling Reagents

Table 1 highlights BOP’s advantages and limitations compared to alternatives like HBTU and PyBOP.

Parameter BOP HBTU PyBOP
Racemization Minimal ModerateMinimal
By-product HMPA (carcinogenic) Non-toxicNon-toxic
Solubility DCM, DMF, THF DMF, DMSODMF, DCM
Cost ModerateHighHigh

Recent Advancements

  • Solid-Phase Synthesis : BOP is used in automated peptide synthesizers for high-throughput production of oligonucleotides .
  • Hybrid Reagents : Combinations with HOBt or HOAt improve coupling efficiency in challenging sequences .

Scientific Research Applications

Key Applications

  • Peptide Coupling
    • BOP is primarily used for the synthesis of peptides through the coupling of carboxylic acids and amines. It provides a more efficient pathway compared to traditional methods by reducing the formation of unwanted by-products such as racemization of amino acids .
  • Lactonization and Esterification
    • The reagent facilitates lactonization reactions and selective esterifications, which are crucial in the synthesis of complex organic molecules. For instance, it has been employed in synthesizing phenyl esters from amino acids .
  • Amidation Reactions
    • BOP allows for the amidation of α-amino acids without racemization. This characteristic is particularly valuable in pharmaceutical applications where maintaining stereochemistry is critical .
  • Synthesis of Antibacterial Agents
    • Recent studies have highlighted BOP's role in synthesizing novel antibacterial compounds like N-(1,3,4-oxadiazol-2-yl)benzamides, which show potent activity against drug-resistant bacteria such as Neisseria gonorrhoeae and Staphylococcus aureus .
  • Catalytic Applications
    • BOP has been utilized as a catalyst in various reactions, including those leading to the synthesis of derivatives like 9-acridinecarboxamide, demonstrating its versatility beyond simple coupling reactions .

Case Study 1: Peptide Synthesis

In a study published by Wiley Online Library, researchers successfully used BOP to synthesize a series of peptides with high yields and purity. The study emphasized BOP's efficiency in minimizing side reactions that typically occur during peptide synthesis using other reagents .

Case Study 2: Antibacterial Compound Development

A recent investigation into antibacterial agents demonstrated that compounds synthesized using BOP exhibited significant antimicrobial activity against resistant strains. The minimum inhibitory concentrations (MICs) for these compounds were determined to be as low as 0.25 µg/mL against Staphylococcus aureus . This highlights BOP's potential in developing therapeutics for combating antibiotic resistance.

Table 1: Comparison of Reaction Conditions Using BOP

Reaction TypeSolventYield (%)Side Products
Peptide CouplingDMF85Minimal
LactonizationDMSO90None
AmidationMethanol92None
EsterificationAcetone88Low

Table 2: Antibacterial Activity of Synthesized Compounds

Compound NameMIC (µg/mL)Target Organism
HSGN-2370.25Neisseria gonorrhoeae
HSGN-2380.5Methicillin-resistant Staphylococcus aureus
HSGN-2350.75Vancomycin-resistant enterococci

Mechanism of Action

The mechanism of action of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds. This activation is facilitated by the phosphonium group, which enhances the electrophilicity of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine .

Comparison with Similar Compounds

Similar Compounds

    PyBOP: PyBOP is another phosphonium-based coupling reagent used in peptide synthesis.

    HATU: HATU is a uronium-based coupling reagent that is also used in peptide synthesis.

    TBTU: TBTU is another uronium-based reagent used for peptide coupling.

Uniqueness

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate is unique due to its high efficiency in peptide coupling reactions and its ability to minimize side reactions such as racemization. Its versatility in various organic synthesis reactions makes it a valuable reagent in both research and industrial applications .

Biological Activity

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a phosphonium salt widely used in organic synthesis, particularly for peptide coupling and other reactions requiring activation of carboxylic acids. Its structure and reactivity have made it an important reagent in various biochemical applications, including the modification of nucleosides and the synthesis of biologically active compounds. This article aims to provide a detailed overview of the biological activity associated with BOP, including its applications, mechanisms of action, and findings from recent research.

Chemical Structure and Properties

BOP can be represented by the following molecular formula:

C9H13F6N3OP\text{C}_9\text{H}_{13}\text{F}_6\text{N}_3\text{O}\text{P}

It is characterized by its high solubility in organic solvents such as methanol and dichloromethane, while being insoluble in water. The compound is sensitive to moisture and light, necessitating careful storage conditions .

Table 1: Physical Properties of BOP

PropertyValue
Molecular Weight293.19 g/mol
SolubilitySoluble in methanol, acetone
StabilityMoisture and light sensitive
ReactivityIncompatible with strong oxidizers

Applications in Organic Synthesis

BOP is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids without causing racemization, which is crucial for maintaining the biological activity of peptides . Additionally, BOP has been employed in the synthesis of various bioactive compounds, including:

  • Antioxidants : BOP has been used to synthesize magnolamide, which exhibits antioxidative properties .
  • Antiviral Agents : Research indicates that derivatives synthesized using BOP show activity against HIV-1 and HSV-1 .

The mechanism by which BOP activates carboxylic acids involves the formation of an O-benzotriazole intermediate. This intermediate is highly reactive and facilitates nucleophilic attack by amines or alcohols, leading to the desired coupling products. The efficiency of this reaction makes BOP a preferred choice over other coupling agents .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of compounds synthesized using BOP:

  • Antioxidant Activity : A study evaluated the antioxidant potential of pyrimidine acrylamides synthesized with BOP. The results indicated that these compounds exhibited significant antioxidant activity, with some derivatives showing up to 82% efficacy compared to standard antioxidants like Trolox .
  • Antimicrobial Properties : Research on chitosan derivatives modified with quaternary phosphonium salts demonstrated enhanced antifungal activity against various pathogens. The incorporation of phosphonium groups significantly improved their antimicrobial efficacy .
  • Cancer Cell Proliferation Inhibition : Compounds derived from nucleosides activated by BOP were tested for their ability to inhibit cancer cell growth. Several derivatives displayed promising activity against different cancer cell lines, indicating potential therapeutic applications .

Table 2: Summary of Biological Activities

Compound TypeActivity TypeEfficacy (%)Reference
Pyrimidine AcrylamidesAntioxidant71 - 82
Chitosan DerivativesAntifungal>75 (best at 1 mg/mL)
Nucleoside DerivativesCancer Cell Proliferation InhibitionVariable

Q & A

Basic Research Questions

Q. What is the mechanistic role of BOP in peptide synthesis, and how does its activation efficiency compare to uranium-based reagents like HBTU?

BOP acts as a coupling agent in amide bond formation by activating carboxyl groups to form reactive intermediates, reducing racemization risks compared to direct activation with carbodiimides. It generates a benzotriazole-active ester intermediate, which reacts with amines to form peptides. Compared to HBTU, BOP requires a stoichiometric base (e.g., DIEA) for optimal activation but may exhibit faster reaction kinetics in polar aprotic solvents like DMF or DCM. Studies indicate that BOP’s phosphonium-based structure provides superior solubility in organic solvents, facilitating high-yield couplings in sterically hindered systems .

Q. What are the standard reaction conditions for BOP-mediated couplings, and how do molar ratios impact side reactions?

Typical conditions involve:

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Base : 1–2 equivalents of DIEA or N-methylmorpholine.
  • Molar ratios : 1.5–3 equivalents of BOP relative to the carboxyl component to ensure complete activation.
    Excess BOP can lead to side reactions like over-activation of the carboxyl group or formation of guanidinium by-products. Pre-activation of the carboxyl component for 3–5 minutes before adding the amine minimizes these risks .

Advanced Research Questions

Q. How can researchers mitigate hexamethylphosphoramide (HMPA) formation during BOP-mediated reactions, and what analytical methods detect this carcinogenic by-product?

HMPA forms via decomposition of BOP’s tris(dimethylamino)phosphonium moiety. Mitigation strategies include:

  • Alternative reagents : Use PyBOP or HBTU, which avoid HMPA generation.
  • Purification : Post-reaction extraction with aqueous acidic buffers (e.g., 1% HCl) removes residual HMPA.
  • Detection : Liquid chromatography-mass spectrometry (LC-MS) or 31^{31}P NMR can identify HMPA at trace levels. Safety protocols mandate working in fume hoods with rigorous waste disposal .

Q. How should experimental variables be adjusted to address low coupling efficiency in BOP-mediated syntheses?

Systematic optimization involves:

  • Solvent polarity : Switch to DMF for poorly soluble substrates.
  • Base strength : Replace DIEA with stronger bases (e.g., DBU) for sterically hindered amines.
  • Temperature : Increase to 25–40°C for sluggish reactions.
  • Pre-activation time : Extend to 10–15 minutes for unreactive carboxyl groups.
    For example, in indolecarboxamide synthesis, adjusting the BOP:carboxylic acid ratio to 2:1 in DMF improved yields from 49% to 95% .

Q. What is the impact of BOP on diastereomeric excess (d.e.) in stereosensitive couplings, and how does it compare to uranium-based reagents?

BOP’s phosphonium structure minimizes racemization by stabilizing the active ester intermediate, often achieving >95% d.e. in peptide couplings. Comparative studies with HBTU show similar stereochemical outcomes, but BOP outperforms in systems requiring prolonged reaction times due to its slower decomposition rate. For example, cyclization of PMX-53 using BOP yielded a cyclic peptide with <2% epimerization, validated by circular dichroism (CD) and HPLC .

Q. Methodological Tables

Table 1. Comparison of Coupling Reagents

ParameterBOPHBTUPyBOP
Activation MechanismPhosphonium-basedUranium-basedPhosphonium-based
Base RequirementRequired (DIEA)Required (DIEA)Not required
By-ProductHMPATetramethylureaNone
Typical SolventDCM/DMFDMFDMF
Racemization RiskLowLowLow
Reference

Table 2. Optimization of BOP-Mediated Reactions

IssueAdjustmentOutcomeExample System
Low YieldIncrease BOP:acid ratio (3:1)Improved activationIndolecarboxamides
Slow KineticsSwitch to DMFEnhanced solubilityVirotoxin analogs
HMPA ContaminationPost-reaction acid washReduced HMPA levelsPeptide cyclization

Properties

IUPAC Name

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVGECQZUIPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56602-32-5 (Parent)
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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DSSTOX Substance ID

DTXSID60205170
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Molecular Weight

442.28 g/mol
Source PubChem
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CAS No.

56602-33-6
Record name BOP reagent
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate

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